molecular formula C11H4ClF6NO B1605954 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline CAS No. 503148-24-1

4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline

Cat. No. B1605954
CAS RN: 503148-24-1
M. Wt: 315.6 g/mol
InChI Key: UXLVWJGHJDXMKP-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline (CTFQ) is an organic compound belonging to the quinoline family of compounds. It is a colorless, crystalline solid with a melting point of 185–187 °C. CTFQ has a variety of applications in the scientific research field, including as a reagent for the synthesis of other compounds, as a catalyst for chemical reactions, and as a probe for biochemical and physiological studies.

Scientific Research Applications

Photovoltaic Properties

4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline derivatives have been studied for their photovoltaic properties. Research has shown that these compounds exhibit rectification behavior and photovoltaic properties under both dark and illumination conditions. This suggests their potential application in photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Fluorescent Labeling in Pharmaceuticals

These compounds are used in fluorescent labeling for the separation of chlorophenols in pharmaceuticals. This involves the use of derivatization techniques for HPLC separation, highlighting their utility in chemical analysis and quality control in pharmaceutical formulations (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

Spectroscopic Characterization

Studies on derivatives of 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline have provided insights into their structural parameters. Spectroscopic characterization, including FT-IR, NMR, and UV–Vis absorption, has been carried out to understand their potential biological applications and corrosion inhibition properties (Wazzan, Al-Qurashi, & Faidallah, 2016).

Optical Properties of Thin Films

Research on thin films of 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline derivatives has shown that they possess unique optical properties. These properties include the determination of absorption parameters and electron transition types, which are critical in the development of optical materials and devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Application in Organic Synthesis

These compounds are involved in the direct synthesis of pyridine derivatives. This single-step conversion process demonstrates their compatibility with sensitive substrates and a variety of functional groups, underlining their versatility in organic synthesis (Movassaghi, Hill, & Ahmad, 2007).

properties

IUPAC Name

4-chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF6NO/c12-7-4-9(10(13,14)15)19-8-2-1-5(3-6(7)8)20-11(16,17)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLVWJGHJDXMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347974
Record name 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline

CAS RN

503148-24-1
Record name 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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